Methyl 4-chlorothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

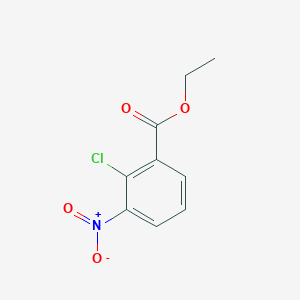

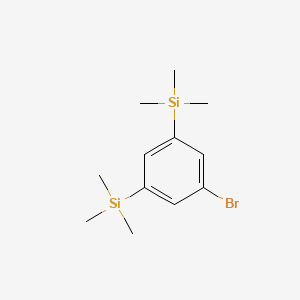

Methyl 4-chlorothiophene-2-carboxylate is a chemical compound that is part of the thiophene family, characterized by a thiophene ring which is a five-membered heterocycle containing sulfur. The compound is further defined by a chlorine substituent at the fourth position and a methyl ester group at the second position of the thiophene ring. Although the provided papers do not directly describe Methyl 4-chlorothiophene-2-carboxylate, they offer insights into similar compounds which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves condensation reactions, halogenation, and cyclization steps. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves crystallographic and molecular modeling . Similarly, the synthesis of methyl 4-aryl-thiophene-2-carboxylate derivatives is achieved through reactions of 2-aryl-vinamidinium salts with methylthioglycolate under basic conditions . These methods suggest that the synthesis of Methyl 4-chlorothiophene-2-carboxylate could also be performed through related halogenation and esterification reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, LC/MS, and X-ray diffraction. For example, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was elucidated using X-ray diffraction, revealing a thiophene ring with a 2-amino group and a 3-methyl ester group . This suggests that Methyl 4-chlorothiophene-2-carboxylate would also exhibit a distinct molecular structure that could be similarly analyzed.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, for instance, react with alcohols to yield thiophene-2,4-diols, which can further undergo O-alkylation and hydrolysis to produce carboxylic acids . This indicates that Methyl 4-chlorothiophene-2-carboxylate could also engage in reactions with nucleophiles and potentially undergo further functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be inferred from their molecular structure and intermolecular interactions. For example, the presence of intermolecular hydrogen bonds in the crystal structure of certain thiophene derivatives contributes to their stability . The chloro and ester substituents in Methyl 4-chlorothiophene-2-carboxylate would influence its boiling point, solubility, and reactivity. The electron-withdrawing effects of the chlorine atom and the ester group would affect the compound's acidity and electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Application 1: Use in Pharmaceutical Research

- Specific Scientific Field : Pharmaceutical Research .

- Summary of the Application : Methyl 4-chlorothiophene-2-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied as potential neuroprotective and anti-neuroinflammatory agents .

- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Application 2: Use in Anesthetic Research

- Specific Scientific Field : Anesthetic Research .

- Summary of the Application : Methyl 4-chlorothiophene-2-carboxylate can be used in the synthesis of articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride). Articaine is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

- Results or Outcomes : The result is the production of articaine, a potent local anesthetic used in dental procedures. It works by blocking voltage-gated sodium channels, preventing the initiation and transmission of nerve impulses, thereby causing a temporary loss of sensation .

Application 3: Use in Chemical Research

- Specific Scientific Field : Chemical Research .

- Summary of the Application : Methyl 4-chlorothiophene-2-carboxylate is a chemical intermediate used in the synthesis of various chemical compounds . It is often used in the development of new materials and in the study of chemical reactions .

- Methods of Application or Experimental Procedures : The exact methods of using Methyl 4-chlorothiophene-2-carboxylate in chemical research vary depending on the specific experiment or synthesis being conducted . It is typically used in a laboratory setting, under controlled conditions, and may be combined with other chemical reagents as part of a reaction .

- Results or Outcomes : The outcomes of using Methyl 4-chlorothiophene-2-carboxylate in chemical research can vary widely, depending on the specific experiment or synthesis . It can contribute to the development of new materials, the discovery of new chemical reactions, or the advancement of our understanding of chemistry .

Safety And Hazards

Methyl 4-chlorothiophene-2-carboxylate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

Zukünftige Richtungen

Thiophene-based analogs, such as Methyl 4-chlorothiophene-2-carboxylate, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

Eigenschaften

IUPAC Name |

methyl 4-chlorothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSDMUDVYMHEEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522889 |

Source

|

| Record name | Methyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chlorothiophene-2-carboxylate | |

CAS RN |

88105-19-5 |

Source

|

| Record name | Methyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)